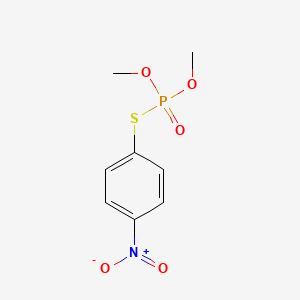
3-Ethoxy-5,6-dihydro-4H-1,2-oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-5,6-dihydro-4H-1,2-oxazine is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom The ethoxy group at the third position adds to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5,6-dihydro-4H-1,2-oxazine typically involves the reaction of ethyl 2-nitroso-acrylate with enol ethers. This reaction proceeds through a hetero-Diels–Alder reaction, forming the oxazine ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethoxy-5,6-dihydro-4H-1,2-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine N-oxides.
Reduction: Reduction of the oxazine ring can yield oxazinanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium cyanoborohydride (NaCNBH3) is often employed for the reduction of the oxazine ring.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Oxazine N-oxides.
Reduction: Oxazinanes.
Substitution: Substituted oxazines with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-5,6-dihydro-4H-1,2-oxazine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Ethoxy-5,6-dihydro-4H-1,2-oxazine involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other biological molecules. The ethoxy group plays a crucial role in stabilizing these intermediates and facilitating their interactions .
Vergleich Mit ähnlichen Verbindungen
3-Halo-5,6-dihydro-4H-1,2-oxazine N-oxides: These compounds are similar in structure but contain a halogen atom instead of an ethoxy group.
5,6-Dihydro-4H-1,2-oxazine-3-carboxylates: These compounds have a carboxylate group at the third position.
4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-: This compound has multiple methyl groups and a different substitution pattern.
Uniqueness: 3-Ethoxy-5,6-dihydro-4H-1,2-oxazine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
89224-40-8 |
|---|---|
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
3-ethoxy-5,6-dihydro-4H-oxazine |
InChI |
InChI=1S/C6H11NO2/c1-2-8-6-4-3-5-9-7-6/h2-5H2,1H3 |
InChI-Schlüssel |
NFOGNHFOBRHZJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NOCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


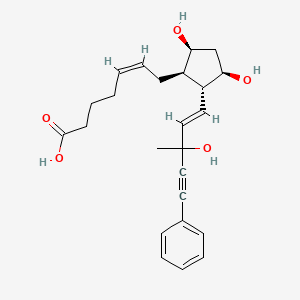
![N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine](/img/structure/B14147940.png)
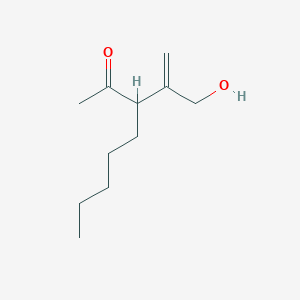

![tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium](/img/structure/B14147967.png)
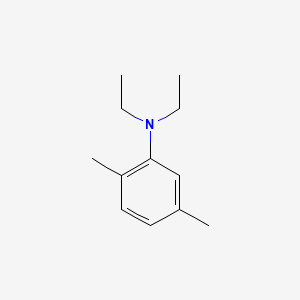
![(E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14147979.png)
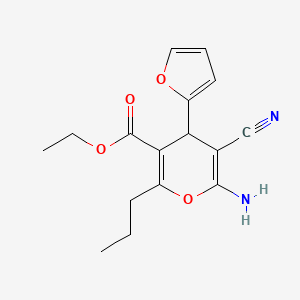
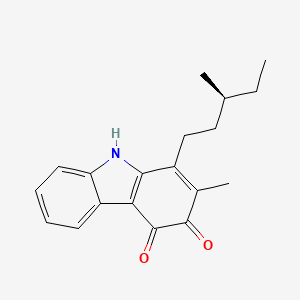
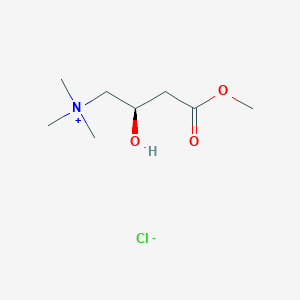
![(4E)-4-[(5-chloro-2-methoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B14148001.png)
![Methyl 2-acetamido-3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]propanoate](/img/structure/B14148004.png)
![2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B14148006.png)
